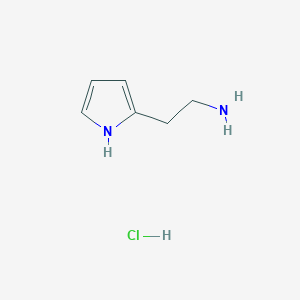

2-(1H-pyrrol-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5,8H,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNTSRKCDDTFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride (CAS Number: 857418-70-3), a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in a vast array of biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[3] Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] The incorporation of a flexible ethylamine side chain at the 2-position, as seen in the title compound, introduces a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties and interacting with biological targets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 857418-70-3 | [5] |

| Molecular Formula | C₆H₁₁ClN₂ | Inferred from structure |

| Molecular Weight | 146.62 g/mol | |

| Appearance | Likely a white to off-white solid | Inferred from hydrochloride salt form |

| Solubility | Expected to be soluble in water and polar protic solvents | Inferred from hydrochloride salt form |

Synthesis and Purification

A definitive, published synthetic route specifically for this compound is not prominently documented. However, a plausible and robust synthetic strategy can be devised based on well-established methodologies for the synthesis of 2-substituted pyrroles. The following proposed synthesis is a logical and experimentally sound approach for a skilled chemist.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis can be logically approached by first constructing the 2-substituted pyrrole core followed by functional group manipulations to yield the desired ethanamine, and finally, salt formation. A common and effective method involves the reduction of a corresponding nitrile or nitro compound.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Exemplary)

Expert Insight: This protocol is a representative example based on established chemical transformations. Researchers should perform their own optimization and characterization at each step.

Step 1: Vilsmeier-Haack Formylation of Pyrrole This reaction introduces a formyl group at the 2-position of the pyrrole ring, a crucial first step for chain extension.[6]

-

Setup: To a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the resulting Vilsmeier reagent for 30 minutes.

-

Reaction: Add a solution of pyrrole in anhydrous DMF dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

-

Workup: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. The product, 2-formyl-1H-pyrrole, will precipitate.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Henry Reaction for Chain Extension The Henry reaction (nitroaldol reaction) extends the carbon chain by reacting the aldehyde with nitromethane.

-

Reaction: Dissolve 2-formyl-1H-pyrrole and nitromethane in a suitable solvent like methanol.

-

Base Addition: Add a base, such as sodium hydroxide or ammonium acetate, portion-wise while stirring. The reaction is typically exothermic.

-

Workup: After stirring for several hours at room temperature, acidify the mixture with a dilute acid (e.g., HCl). The product, (E)-2-(2-nitrovinyl)-1H-pyrrole, will precipitate.

-

Purification: Filter the solid, wash with water, and dry.

Step 3: Reduction of the Nitrovinyl Group The nitrovinyl group is reduced to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in an anhydrous ether like tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of (E)-2-(2-nitrovinyl)-1H-pyrrole in THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition, allow the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching (Fieser workup): Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-pyrrol-2-yl)ethanamine.

Step 4: Hydrochloride Salt Formation Conversion to the hydrochloride salt often improves stability and handling properties.

-

Dissolution: Dissolve the crude 2-(1H-pyrrol-2-yl)ethanamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether) dropwise until precipitation is complete.

-

Isolation: Filter the resulting solid, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are indispensable.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the pyrrole ring protons, the ethyl chain protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the 2-substituted pattern.

-

¹³C NMR: Will show the characteristic signals for the carbon atoms of the pyrrole ring and the ethyl side chain.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the free base and provide fragmentation patterns that can help confirm the structure.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (both in the pyrrole ring and the amine), C-H stretching, and C=C stretching of the aromatic ring.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound.[7] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7]

-

Thin-Layer Chromatography (TLC): Useful for monitoring the progress of reactions and for preliminary purity checks.

Caption: Analytical workflow for structure and purity validation.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a versatile handle for further chemical modifications.

-

Scaffold for Library Synthesis: It can be used as a starting material in combinatorial chemistry to generate libraries of novel compounds for high-throughput screening.

-

Synthesis of Bioactive Molecules: The pyrrole-ethylamine moiety is found in various natural products and synthetic compounds with diverse biological activities. This building block can be incorporated into structures targeting:

-

Receptors and Ion Channels: The amine group can interact with acidic residues in protein binding pockets.

-

Enzyme Inhibitors: Can serve as a fragment for designing inhibitors where the pyrrole ring provides key interactions and the amine can be functionalized to target specific active sites.

-

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and presence of key functional groups make it an attractive fragment for FBDD campaigns.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[9]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed.

Conclusion

This compound represents a versatile and valuable building block for chemical synthesis and drug discovery. While specific literature on this compound is sparse, its synthesis and characterization can be reliably achieved through established chemical principles. Its structural motifs are prevalent in numerous biologically active compounds, underscoring its potential for the development of novel therapeutics. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. PubMed. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed. Available at: [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Safety Data Sheet - this compound. Angene Chemical. Available at: [Link]

-

SAFETY DATA SHEET - Ethylamine hydrochloride. Fisher Scientific. Available at: [Link]

-

CAS List Page. Howei Pharm. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Evaluation of Pyrrole Derivatives. ijrpr. Available at: [Link]

-

2-(2-Pyrrolyl)ethylamine Hydrochloride. AccelaChem. Available at: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]

-

6-(Trifluoromethyl)pyridine-3-carboxamidine hydrochloride. AccelaChem. Available at: [Link]

-

2-(1H-pyrrol-1-yl)ethan-1-amine. PubChem. Available at: [Link]

-

Synthesis of N-(1H-Pyrrol-1-yl)-7-trifluoromethyl-4-quinolinamine hydrochloride. Molbase. Available at: [Link]

-

2-(1H-pyrrol-2-yl)ethanamine. SpectraBase. Available at: [Link]

-

2-(1H-Pyrrol-1-yl)ethanamine. Pharmaffiliates. Available at: [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

Sources

- 1. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.fr [fishersci.fr]

- 9. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride. This compound is a significant heterocyclic amine, notable as a structural isomer of the more extensively studied 2-(1H-pyrrol-1-yl)ethanamine and an analog of bioactive tryptamines. This document is intended for researchers, chemists, and drug development professionals, offering a consolidated resource on the compound's chemical identity, structural features, known and predicted physicochemical parameters, and spectroscopic profile. Recognizing the limited publicly available experimental data for this specific isomer, this guide integrates theoretical principles with established analytical protocols, providing robust methodologies for its characterization and use in a research setting.

Introduction and Chemical Identity

2-(1H-pyrrol-2-yl)ethanamine and its hydrochloride salt are heterocyclic compounds of interest in medicinal chemistry and synthetic research. The molecule features a pyrrole ring, an aromatic five-membered heterocycle, connected at the C2 position to an ethylamine side chain. This substitution pattern distinguishes it from its C1-substituted isomer and aligns it more closely with tryptamine, where an indole ring is attached at its C3 position to the same side chain. This structural similarity suggests potential biological activity and makes it a valuable scaffold for chemical library synthesis.

This guide focuses on the hydrochloride salt, the form typically used in research due to its improved stability and solubility in aqueous media compared to the free base.[1][2]

Structural Elucidation

The chemical structure consists of a primary aliphatic amine protonated by hydrochloric acid, forming an ammonium salt. This ionic character is a primary determinant of its physical properties.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that while data for the free base is available, specific experimental values for the hydrochloride salt are not widely reported. Properties for the salt are therefore based on established chemical principles for amine hydrochlorides.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC Name | 2-(1H-pyrrol-2-yl)ethan-1-aminium chloride | Standard nomenclature rules. |

| Molecular Formula | C₆H₁₁ClN₂ | Derived from the free base (C₆H₁₀N₂) + HCl. |

| Molecular Weight | 146.62 g/mol | Calculated from atomic weights. |

| Appearance | Expected to be a white to off-white crystalline solid. | Typical appearance of amine hydrochloride salts. |

| Melting Point | Not experimentally reported. | This value would be a critical parameter for identity and purity assessment. |

| Solubility | Expected to be highly soluble in water and soluble in polar protic solvents like methanol and ethanol. Low solubility in non-polar organic solvents.[3][4] | The ionic nature of the ammonium hydrochloride salt facilitates strong interactions with polar solvents.[1][5] The free base, in contrast, would have limited water solubility. |

| pKa (Predicted) | ~7.5 - 9.5 | The pKa of the conjugate acid (R-NH₃⁺). The predicted pKa for the isomeric 2-(1H-pyrrol-1-yl)ethanamine is 7.53±0.10.[6] The value for the 2-yl isomer is expected to be in a similar range for a primary alkylammonium ion. |

| Exact Mass (Free Base) | 110.0844 g/mol | SpectraBase.[7] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections describe the expected spectral characteristics.

Mass Spectrometry (MS)

For the free base, 2-(1H-pyrrol-2-yl)ethanamine, the electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 110. The primary fragmentation pathway would likely involve the cleavage of the C-C bond beta to the pyrrole ring, resulting in a stable pyrrolylmethyl cation at m/z = 80. Another significant fragment would be observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ ion. A GC-MS spectrum is available for the free base in the SpectraBase database.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum in a solvent like D₂O is predicted to show several key signals:

-

Pyrrole Protons: Three distinct signals in the aromatic region (~6.0-7.0 ppm). These protons on the C3, C4, and C5 positions will exhibit characteristic coupling patterns (doublet of doublets or triplets).

-

Ethyl Chain Protons: Two signals, likely triplets, corresponding to the two methylene (-CH₂-) groups of the ethyl chain. The protons alpha to the pyrrole ring would appear around ~2.9-3.2 ppm, and the protons alpha to the ammonium group would be further downfield at ~3.2-3.5 ppm.

-

Pyrrole N-H Proton: A broad singlet, typically downfield, which may exchange with D₂O.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals:

-

Pyrrole Carbons: Four signals in the aromatic region (~105-130 ppm), with the carbon attached to the side chain (C2) being the most deshielded.

-

Ethyl Chain Carbons: Two signals in the aliphatic region, corresponding to the two methylene carbons (~25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt would be characterized by:

-

N-H Stretching: A very broad and strong absorption band from ~2400-3200 cm⁻¹, characteristic of the ammonium salt (R-NH₃⁺). A sharper, weaker peak around 3400 cm⁻¹ for the pyrrole N-H stretch is also expected.

-

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

-

N-H Bending: A medium to strong absorption around 1500-1600 cm⁻¹.

-

C=C Stretching: Peaks in the 1400-1500 cm⁻¹ region corresponding to the pyrrole ring.

Standardized Experimental Protocols

Given the absence of comprehensive experimental data, this section provides robust, field-proven methodologies for determining key physicochemical properties.

Protocol: Determination of Thermodynamic Aqueous Solubility

Rationale: The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, as it ensures the solution reaches saturation under controlled conditions.[8][9] This is critical for pre-formulation studies in drug development.[10][11]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator set to 25 °C (or 37 °C for physiological relevance). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[12] Longer times (48-72 hours) may be necessary and should be validated.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with the appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, expressed in units such as mg/mL or µg/mL.

Protocol: Purity Assessment by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical compounds and raw materials.[13] A reverse-phase method is suitable for this polar amine, providing excellent resolution and reproducibility.[14][15]

Caption: Workflow for purity determination by RP-HPLC.

Methodology:

-

Standard and Sample Preparation: Prepare a stock solution of the compound in water or mobile phase at a concentration of ~1 mg/mL. Prepare a working solution by diluting the stock to ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An acidic mobile phase is crucial to ensure good peak shape for the amine. A common choice is a gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Detection: UV detection at a low wavelength (e.g., 220 nm) where the pyrrole chromophore absorbs.

-

Column Temperature: 30 °C to ensure reproducibility.

-

-

Analysis: Inject the sample solution and record the chromatogram for a sufficient time to elute any potential late-eluting impurities.

-

Data Processing: Integrate all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Chemical Stability: The pyrrole ring can be susceptible to oxidation and polymerization, particularly when exposed to air, light, or acidic conditions over long periods. The primary amine can also undergo degradation reactions. Physical Stability: As a hydrochloride salt, the compound is likely to be hygroscopic. Absorption of water from the atmosphere can lead to physical changes and affect the accuracy of weighing.

Recommended Storage: To ensure long-term integrity, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry environment, preferably under an inert atmosphere (e.g., Argon or Nitrogen).

Conclusion and Future Outlook

This compound is a valuable chemical entity with structural features that suggest potential applications in medicinal chemistry. This guide has synthesized the available information and provided a predictive framework based on established chemical principles. While its core identity is established, a significant opportunity exists for the scientific community to perform comprehensive experimental characterization of its physicochemical properties, including its melting point, solubility profile across different pH values, and pKa. The standardized protocols provided herein offer a clear path for researchers to generate this critical data, which will be indispensable for its future application in drug discovery and development.

References

-

Methylamine hydrochloride | Solubility of Things. (n.d.). Retrieved January 6, 2026, from [Link]

-

2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora. Retrieved January 6, 2026, from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 6, 2026, from [Link]

-

High-purity amines in pharmaceuticals: Key Insights and Applications. (n.d.). Diplomata Comercial. Retrieved January 6, 2026, from [Link]

-

Amines as Bases. (2020, July 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

2-(1H-pyrrol-2-yl)ethanamine. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved January 6, 2026, from [Link]

-

Amines. (n.d.). Purdue University. Retrieved January 6, 2026, from [Link]

-

Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved January 6, 2026, from [Link]

- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017, August 22). Google Patents.

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). PubMed Central. Retrieved January 6, 2026, from [Link]

-

2-(1H-Pyrrol-1-yl)ethanamine | 29709-35-1. (n.d.). Pharmaffiliates. Retrieved January 6, 2026, from [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... (n.d.). Retrieved January 6, 2026, from [Link]

-

HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). Chromatography Online. Retrieved January 6, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amines, [chemed.chem.purdue.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. Isolation (Recovery) [chem.ualberta.ca]

- 6. 29709-35-1 CAS MSDS (2-(1H-PYRROL-1-YL)-1-ETHANAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ptfarm.pl [ptfarm.pl]

A Technical Guide to the Structural Elucidation of 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride

This guide provides an in-depth, technical exploration of the methodologies and analytical reasoning required for the comprehensive structural elucidation of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and validated approach to structural characterization.

Introduction

2-(1H-pyrrol-2-yl)ethanamine and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrrole moiety is a common scaffold in numerous biologically active molecules, and the ethanamine side chain provides a basic center that is crucial for physiological interactions and salt formation, enhancing solubility and stability. Accurate and unambiguous determination of the molecular structure of this compound is a prerequisite for understanding its chemical behavior, reactivity, and potential as a pharmacological agent. This guide will detail a multi-faceted analytical workflow for its complete structural characterization.

Synthesis and Sample Preparation

While various synthetic routes to pyrrole derivatives exist, a common approach to synthesizing 2-(1H-pyrrol-2-yl)ethanamine involves the reduction of a corresponding nitrile or nitro compound. A plausible synthetic pathway is outlined below.

Proposed Synthesis of this compound

A potential synthesis starts with the readily available 1H-pyrrole-2-carbaldehyde.

-

Wittig Reaction: The aldehyde can be reacted with a phosphorus ylide, such as (cyanomethyl)triphenylphosphorane, to introduce the two-carbon side chain, yielding 3-(1H-pyrrol-2-yl)acrylonitrile.

-

Reduction: The resulting α,β-unsaturated nitrile can then be subjected to catalytic hydrogenation. This step reduces both the carbon-carbon double bond and the nitrile group to an amine. A suitable catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere, or alternatively, a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Salt Formation: The synthesized free base, 2-(1H-pyrrol-2-yl)ethanamine, can be dissolved in a suitable solvent such as diethyl ether or methanol, followed by the dropwise addition of a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol: Salt Formation

-

Dissolve the crude 2-(1H-pyrrol-2-yl)ethanamine in anhydrous diethyl ether.

-

Slowly add a 1 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material or byproducts.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous elucidation of the molecular structure. Each method provides complementary information, and together they build a complete picture of the compound's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are crucial, along with two-dimensional techniques like COSY and HSQC to establish connectivity.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Due to the lack of a published spectrum for the hydrochloride salt, the following are predicted chemical shifts based on known data for pyrrole derivatives and the influence of protonation on the ethanamine side chain.[2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrrole N-H | ~10-12 | broad singlet | 1H | The chemical shift of the N-H proton can be highly variable and concentration-dependent. |

| Pyrrole H5 | ~6.7 | triplet | 1H | Coupled to H4. |

| Pyrrole H3 | ~6.1 | triplet | 1H | Coupled to H4. |

| Pyrrole H4 | ~6.0 | triplet | 1H | Coupled to H3 and H5. |

| -CH₂- (adjacent to pyrrole) | ~3.0 | triplet | 2H | Deshielded by the pyrrole ring. |

| -CH₂- (adjacent to amine) | ~3.2 | triplet | 2H | Deshielded by the protonated amine group. |

| -NH₃⁺ | ~8.0 | broad singlet | 3H | The protons of the ammonium group will likely be a broad signal due to exchange with the solvent and quadrupolar broadening from the nitrogen atom. |

Causality in ¹H NMR: The electron-withdrawing nature of the pyrrole ring and the protonated amine group will cause the adjacent methylene protons to be shifted downfield. The protons on the pyrrole ring itself will appear in the aromatic region, with their specific shifts and coupling patterns being characteristic of a 2-substituted pyrrole.

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrrole C2 | ~130 | The carbon atom to which the side chain is attached. |

| Pyrrole C5 | ~118 | |

| Pyrrole C3 | ~108 | |

| Pyrrole C4 | ~107 | |

| -CH₂- (adjacent to pyrrole) | ~28 | |

| -CH₂- (adjacent to amine) | ~40 | Shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group. |

Self-Validation through 2D NMR: To confirm these assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This will show correlations between directly bonded protons and carbons. For instance, the proton signal at ~3.0 ppm should correlate with the carbon signal at ~28 ppm. A Correlation Spectroscopy (COSY) experiment will show couplings between adjacent protons, such as the protons of the ethyl chain and the protons on the pyrrole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the pyrrole and the ammonium group, as well as C-H and C-N bonds.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity | Notes |

| Pyrrole N-H Stretch | ~3400 | Medium, sharp | Characteristic of a secondary amine N-H stretch.[4] |

| Ammonium N-H Stretch | 3200-2800 | Strong, broad | A broad absorption due to the stretching vibrations of the -NH₃⁺ group.[5] |

| C-H (Aromatic) Stretch | ~3100 | Medium | Stretching of the C-H bonds on the pyrrole ring. |

| C-H (Aliphatic) Stretch | 2960-2850 | Medium | Stretching of the C-H bonds of the ethyl side chain. |

| N-H Bend (Ammonium) | 1600-1500 | Strong | Bending vibration of the -NH₃⁺ group.[5] |

| C=C Stretch (Pyrrole) | 1550-1450 | Medium | Stretching of the carbon-carbon double bonds within the pyrrole ring. |

| C-N Stretch | 1250-1020 | Medium | Stretching of the carbon-nitrogen bonds.[4] |

Causality in IR Spectroscopy: The presence of a strong, broad absorption band in the 3200-2800 cm⁻¹ region is a key indicator of a primary amine salt.[5] This, in conjunction with the characteristic peaks for the pyrrole ring, provides strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which can be used to determine the molecular weight and deduce the structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

The expected molecular ion for the free base (C₆H₁₀N₂) is at m/z 110.16. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 111.17.

Fragmentation Analysis: The fragmentation of the molecular ion in amines is often dominated by α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[6][7][8] For 2-(1H-pyrrol-2-yl)ethanamine, the major fragmentation pathway would involve the loss of the pyrrolylmethyl radical to give a fragment at m/z 30, corresponding to [CH₂=NH₂]⁺. Another possible fragmentation is the loss of an ethylamine radical, leading to a pyrrole fragment.

Self-Validation through High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the elemental composition of the molecule with high accuracy. The measured mass of the molecular ion can be compared to the calculated mass to confirm the molecular formula.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[9][10] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Suitable single crystals of this compound need to be grown. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/diethyl ether).

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of images.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[11]

Causality and Validation in X-ray Crystallography: The resulting electron density map will unequivocally show the positions of all non-hydrogen atoms, confirming the connectivity of the pyrrole ring and the ethanamine side chain. The position of the chloride ion relative to the protonated amine will also be determined, providing insight into the crystal packing and hydrogen bonding interactions.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, where each step provides data that contributes to the final, validated structure.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

References

-

JoVE. Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

-

Gonnella, N. C. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium. [Link]

- Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. 2016;9(4):2582-2587.

-

Problems in Chemistry. Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. January 26, 2023. [Link]

-

Bouchet, M. J., et al. Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. December 2025. [Link]

-

LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. July 3, 2022. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. September 20, 2018. [Link]

-

Surov, A. O., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. 2022;19(6):1858-1869. [Link]

-

LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. March 24, 2024. [Link]

-

Marion, L., and Edwards, O. E. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. 1957;35(5):343-349. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Jørgensen, M., et al. Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles ‐ electron correlation and not sol. ChemPhysChem. 2015;16(16):3488-3497. [Link]

-

Wilson, A., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024;14(5):293. [Link]

-

Scribd. Typical Infrared Absorption Frequencies. [Link]

-

Lee, S., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. 2022;12(1):20286. [Link]

-

International Journal of Academic Research and Development. Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. 2025;10(12):41-43. [Link]

Sources

- 1. GCMS Section 6.15 [people.whitman.edu]

- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. allreviewjournal.com [allreviewjournal.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eas.org [eas.org]

- 10. excillum.com [excillum.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectral Analysis of 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride

Introduction and Structural Framework

2-(1H-pyrrol-2-yl)ethanamine is a primary amine featuring a pyrrole heterocycle connected to an ethylamine side chain at the C2 position. The hydrochloride salt form enhances stability and water solubility, which are desirable properties in pharmaceutical applications. The protonation of the primary amine to form an ammonium chloride salt significantly influences the compound's electronic environment and, consequently, its spectral characteristics.

The structural integrity of this molecule is confirmed by a confluence of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer an unambiguous validation of the compound's identity and purity.

Caption: Structure of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride.

Spectroscopic Analysis Workflow

The comprehensive characterization of the title compound follows a logical workflow. Each step provides critical data that, when synthesized, validates the molecular structure. This process ensures that the material's identity, purity, and structural integrity meet the rigorous standards required for research and development.

Caption: Workflow for Spectroscopic Characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the proton environment of a molecule. For this compound, the spectrum is predicted to show distinct signals for the pyrrole ring protons, the ethyl bridge protons, and the exchangeable protons on the nitrogens.

Experimental Protocol

-

Sample Preparation : Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ allows for the observation of exchangeable N-H protons, while D₂O will exchange with these protons, causing their signals to disappear, which is a useful diagnostic tool.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Processing : Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.8 | broad singlet | 1H | N1-H (Pyrrole) | The pyrrole N-H proton is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~8.1 | broad singlet | 3H | NH₃ ⁺ | The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to exchange and coupling to nitrogen. |

| ~6.7 | multiplet | 1H | C5-H | This proton is at the α-position relative to the pyrrole nitrogen and is expected to be the most downfield of the ring CH protons. |

| ~6.0 | multiplet | 1H | C3-H | This proton is at the β-position and adjacent to the ethylamine substituent. |

| ~5.9 | multiplet | 1H | C4-H | This proton is at the β-position, coupled to both C3-H and C5-H. |

| ~3.1 | triplet | 2H | Cα-H₂ | These protons are adjacent to the electron-withdrawing ammonium group (N⁺H₃), causing a significant downfield shift. |

| ~2.9 | triplet | 2H | Cβ-H₂ | These protons are adjacent to the pyrrole ring and coupled to the Cα protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. A proton-decoupled spectrum will show a single peak for each chemically unique carbon atom.

Experimental Protocol

-

Sample Preparation : Prepare a more concentrated sample (20-50 mg) in 1.0 mL of deuterated solvent (e.g., DMSO-d₆).

-

Acquisition : Acquire a proton-decoupled spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans are required due to the low natural abundance of ¹³C.

-

Processing : Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~128.0 | C 2 | This is the quaternary carbon of the pyrrole ring bearing the substituent. Its chemical shift is influenced by both the nitrogen and the alkyl chain. |

| ~117.5 | C 5 | The α-carbon to the pyrrole nitrogen, similar to the parent pyrrole.[1] |

| ~107.8 | C 3 | A β-carbon of the pyrrole ring. |

| ~105.5 | C 4 | The second β-carbon, typically found slightly upfield from C3. |

| ~38.0 | C α | The carbon directly attached to the deshielding ammonium group. |

| ~25.0 | C β | The carbon attached to the pyrrole ring, appearing in the typical aliphatic region. |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing polar and salt compounds like amine hydrochlorides. It provides the molecular weight and, through tandem MS (MS/MS), valuable structural information from fragmentation patterns.

Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Infusion : Infuse the sample solution directly into the ESI source.

-

Ionization : Use a positive ionization mode (ESI+). The pre-formed cation [C₆H₁₀N₂ + H]⁺ (from the free base) or simply the cation [C₆H₁₁N₂]⁺ (from the salt) will be detected.

-

Analysis : Analyze the ions with a mass analyzer (e.g., Quadrupole or TOF). For MS/MS, the parent ion is isolated and subjected to collision-induced dissociation (CID).

Predicted Mass Spectral Data

-

Parent Ion (M⁺) : The primary ion observed will be the cation of the salt, which corresponds to the protonated free base.

-

Formula : [C₆H₁₁N₂]⁺

-

Expected m/z : 111.09 (Monoisotopic)

-

-

Fragmentation Analysis : The MS/MS spectrum of the m/z 111.09 ion is predicted to show characteristic losses that help confirm the structure. The most likely fragmentation pathway involves the cleavage of the Cα-Cβ bond, a common pathway for ethylamines.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of the ¹H NMR spectrum, including predicted chemical shifts, multiplicity patterns, and coupling constants. It delves into the theoretical principles governing the spectral features, such as the influence of the pyrrole ring electronics and the protonated amine functionality. Furthermore, this guide furnishes a field-proven, step-by-step protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The content is structured to provide both a theoretical foundation and practical insights for researchers and scientists engaged in the synthesis and characterization of pyrrole-containing compounds.

Introduction: The Structural Significance of 2-(1H-pyrrol-2-yl)ethanamine

2-(1H-pyrrol-2-yl)ethanamine is a heterocyclic compound featuring a pyrrole ring substituted at the 2-position with an ethylamine side chain. The pyrrole motif is a privileged scaffold in a multitude of natural products and pharmaceutical agents, valued for its unique electronic properties and ability to participate in hydrogen bonding. The ethylamine side chain introduces a basic center, which, upon protonation to its hydrochloride salt, significantly influences the molecule's solubility and pharmacokinetic profile.

Accurate structural elucidation is a critical step in the drug discovery and development pipeline. ¹H NMR spectroscopy stands as an unparalleled tool for this purpose, offering detailed information about the molecular framework. This guide will dissect the ¹H NMR spectrum of this compound, providing a granular analysis of each proton's resonance.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyrrole ring and the ethylamine side chain. The protonation of the amine group and the electron-donating nature of the alkyl substituent on the pyrrole ring are key determinants of the observed chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 (Pyrrole) | ~6.8 - 7.0 | Triplet (or dd) | J(H5,H4) ≈ 2.5, J(H5,NH) ≈ 2.5 | 1H |

| H3 (Pyrrole) | ~6.1 - 6.3 | Triplet (or dd) | J(H3,H4) ≈ 3.5, J(H3,NH) ≈ 2.5 | 1H |

| H4 (Pyrrole) | ~6.0 - 6.2 | Multiplet | - | 1H |

| -CH₂- (α to pyrrole) | ~3.1 - 3.3 | Triplet | J ≈ 7.0 | 2H |

| -CH₂- (α to NH₃⁺) | ~3.3 - 3.5 | Triplet | J ≈ 7.0 | 2H |

| NH (Pyrrole) | ~10.0 - 11.0 | Broad Singlet | - | 1H |

| -NH₃⁺ | ~8.0 - 8.5 | Broad Singlet | - | 3H |

Pyrrole Ring Protons (H3, H4, and H5)

The pyrrole ring is an electron-rich aromatic system. In an unsubstituted pyrrole, the α-protons (H2/H5) typically resonate around 6.7 ppm and the β-protons (H3/H4) around 6.1 ppm.[1]

-

H5: The proton at the 5-position is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom and the C2-substituent. It will likely appear as a triplet or a doublet of doublets, coupling to both H4 and the pyrrole N-H proton.

-

H3 and H4: The protons at the 3 and 4-positions are in a more shielded environment. Their signals are expected to be close to each other and will exhibit coupling to adjacent protons, resulting in complex multiplets. Long-range couplings between pyrrole ring protons are also possible.[2]

Ethanamine Side Chain Protons (-CH₂-CH₂-)

The chemical shifts of the methylene protons in the side chain are influenced by both the pyrrole ring and the protonated amine group.

-

-CH₂- (α to pyrrole): This methylene group is attached to the electron-rich pyrrole ring, which will have a modest shielding effect. However, the adjacent electron-withdrawing ammonium group will cause a downfield shift.

-

-CH₂- (α to NH₃⁺): The methylene group directly attached to the positively charged nitrogen of the ammonium group will experience a significant downfield shift due to the strong inductive effect.[3][4] The signal is anticipated to be a triplet due to coupling with the adjacent methylene group.

A suitable analogue for this side chain is histamine dihydrochloride, where the two methylene groups of the ethylamine chain attached to an imidazole ring show signals around 3.21 ppm and 3.39 ppm.[5][6]

Exchangeable Protons (Pyrrole N-H and -NH₃⁺)

-

Pyrrole N-H: The proton on the pyrrole nitrogen typically appears as a broad signal at a downfield chemical shift (often > 10 ppm) due to hydrogen bonding and quadrupole broadening from the ¹⁴N nucleus.[7] Its integration will correspond to one proton.

-

Ammonium (-NH₃⁺): The three protons of the ammonium group will also be downfield and broad due to proton exchange with the solvent (if protic) and quadrupolar coupling.[8] This signal will integrate to three protons.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The following protocol outlines a robust methodology for the preparation and analysis of this compound for ¹H NMR spectroscopy.

Materials and Instrumentation

-

Sample: this compound (5-10 mg)

-

NMR Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6 - 0.7 mL). DMSO-d₆ is often preferred for hydrochloride salts to better observe exchangeable protons.

-

Internal Standard: Tetramethylsilane (TMS) (0 ppm)

-

NMR Tube: 5 mm high-resolution NMR tube

-

NMR Spectrometer: 400 MHz or higher field instrument

Sample Preparation Workflow

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Table 2: Recommended NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse for quantitative analysis. |

| Number of Scans | 16 - 64 | To achieve adequate signal-to-noise ratio. |

| Relaxation Delay (d1) | 5 seconds | To allow for full relaxation of protons, especially for the pyrrole N-H. |

| Acquisition Time (aq) | 3 - 4 seconds | To ensure good digital resolution. |

| Spectral Width (sw) | 16 ppm | To encompass all expected proton signals. |

| Temperature | 298 K | Standard room temperature acquisition. |

Causality and Self-Validation in Spectral Interpretation

The interpretation of the ¹H NMR spectrum should be a self-validating process. The integration of the signals must correspond to the number of protons in the molecule. The splitting patterns (multiplicities) must be consistent with the connectivity of the atoms. For instance, the two methylene groups of the side chain should appear as two triplets with equal integration and the same coupling constant.

Logical Flow of Spectral Analysis:

Caption: A systematic approach to ¹H NMR spectral interpretation.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining predictive analysis based on established principles of NMR spectroscopy with a robust experimental protocol, researchers can confidently characterize this and related molecules. The detailed interpretation of chemical shifts, multiplicities, and the influence of the molecule's functional groups offers a valuable resource for scientists in the field of drug discovery and development, facilitating the unambiguous structural elucidation of novel chemical entities.

References

-

ResearchGate. 1 H-NMR shift for protons adjacent to the amine group in benzylamine... Available at: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

-

ResearchGate. Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. Available at: [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Long range coupling. Available at: [Link]

-

University of Regensburg. H NMR Spectroscopy. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]

- 3. researchgate.net [researchgate.net]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. Histamine dihydrochloride(56-92-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

An In-depth Technical Guide to the 13C NMR Characterization of 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this heterocyclic compound. By integrating established principles of NMR spectroscopy with practical insights, this guide serves as an authoritative resource for ensuring the structural elucidation and purity assessment of this important chemical entity.

Introduction: The Significance of 2-(1H-pyrrol-2-yl)ethanamine and the Role of 13C NMR

2-(1H-pyrrol-2-yl)ethanamine and its derivatives are significant scaffolds in medicinal chemistry and materials science. The pyrrole ring is a key structural motif found in numerous natural products and pharmaceuticals.[1] The ethanamine side chain introduces a basic nitrogen center, allowing for salt formation, which can favorably modify the physicochemical properties of the parent molecule, such as solubility and stability. The hydrochloride salt is of particular interest in pharmaceutical development for these reasons.

Accurate and unambiguous structural characterization is a cornerstone of chemical research and development. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift offering profound insights into its electronic environment.[2] For a molecule like this compound, 13C NMR is indispensable for confirming the connectivity of the pyrrole ring and the ethylamine side chain, as well as for verifying the effects of protonation on the amine group.

This guide will provide a detailed exploration of the 13C NMR characterization of this compound, from theoretical predictions to practical data acquisition and interpretation.

Theoretical Principles: Predicting the 13C NMR Spectrum

A foundational understanding of the factors influencing 13C chemical shifts is crucial for interpreting the spectrum of this compound. The key factors at play are the aromaticity of the pyrrole ring, the nature of the substituents, and the effect of protonation on the side chain.

The Pyrrole Ring Carbons

The pyrrole ring is a five-membered aromatic heterocycle. In an unsubstituted pyrrole, the symmetry results in two unique carbon signals: one for the α-carbons (C2/C5) adjacent to the nitrogen and one for the β-carbons (C3/C4).[3] The α-carbons typically resonate at a lower field (higher ppm) than the β-carbons due to the electron-withdrawing nature of the nitrogen atom.

When a substituent is introduced, the symmetry is broken, and all four carbons of the pyrrole ring will typically give rise to distinct signals. The chemical shifts of these carbons can be predicted based on additive substituent effects.[4][5] An alkyl group, such as the ethylamine side chain at the C2 position, is generally an electron-donating group which will cause an upfield shift (lower ppm) of the attached carbon and other carbons in the ring, with the effect diminishing with distance.

The Ethanamine Side Chain Carbons

The ethylamine side chain introduces two additional carbon signals. In a neutral amine, the carbon atom directly attached to the nitrogen (Cα of the side chain) will be deshielded and appear at a lower field compared to the terminal methyl carbon (Cβ of the side chain) in a simple ethylamine.[6]

The Effect of Protonation: Hydrochloride Salt Formation

The formation of the hydrochloride salt involves the protonation of the primary amine group of the ethanamine side chain. This protonation has a significant impact on the chemical shifts of the adjacent carbon atoms. The positive charge on the nitrogen atom induces a strong deshielding effect on the neighboring carbons.[7] Consequently, the signals for the two carbons of the ethylamine side chain are expected to shift downfield upon protonation. The effect will be more pronounced on the carbon directly bonded to the nitrogen.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a reliable 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation

-

Analyte Purity : Ensure the this compound sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection : The choice of a deuterated solvent is critical. Deuterium oxide (D₂O) is a common choice for water-soluble hydrochloride salts. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another excellent option, as it can dissolve a wide range of organic compounds and their salts.[8] The chemical shifts of the analyte can vary slightly depending on the solvent used.[9]

-

Concentration : Due to the low natural abundance of the ¹³C isotope, a higher sample concentration is required compared to ¹H NMR. A concentration of 20-50 mg of the sample in 0.5-0.7 mL of the deuterated solvent is recommended.[3][10]

-

Sample Filtration : To ensure a homogeneous magnetic field, it is crucial that the sample solution is free of any particulate matter. If solids are present, the solution should be filtered through a small cotton plug in a Pasteur pipette directly into the NMR tube.[11]

-

Internal Standard : For precise chemical shift referencing, an internal standard can be used. For aqueous samples in D₂O, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) is a common choice. For DMSO-d₆, tetramethylsilane (TMS) is the standard.[12] Alternatively, the residual solvent signal can be used as a secondary reference.[13]

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.[14]

-

Pulse Program : A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR.

-

Spectral Width : A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

-

Acquisition Time (AQ) : An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1) : A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei between scans.

-

Number of Scans : Due to the low sensitivity of 13C NMR, a larger number of scans is required. This can range from several hundred to several thousand scans, depending on the sample concentration.

Spectral Interpretation and Data Presentation

The interpretation of the 13C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule.

Predicted Chemical Shift Assignments

Based on the principles discussed in Section 2 and data from similar compounds, the following table summarizes the predicted chemical shifts for the six unique carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| Pyrrole C2 | ~130-140 | α-carbon of the pyrrole ring, attached to the substituent.[4] |

| Pyrrole C5 | ~115-125 | α-carbon of the pyrrole ring.[3] |

| Pyrrole C3 | ~105-115 | β-carbon of the pyrrole ring.[3] |

| Pyrrole C4 | ~105-115 | β-carbon of the pyrrole ring.[3] |

| Side Chain Cα | ~35-45 | Attached to the protonated nitrogen, significantly deshielded.[7][15] |

| Side Chain Cβ | ~25-35 | Also deshielded by the protonated nitrogen, but to a lesser extent.[7][15] |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

Caption: Workflow for 13C NMR Characterization.

Conclusion

13C NMR spectroscopy is a powerful and essential tool for the structural characterization of this compound. By understanding the theoretical principles that govern carbon chemical shifts and by following a robust experimental protocol, researchers can confidently verify the molecular structure and assess the purity of this compound. The detailed approach outlined in this guide provides a self-validating system for obtaining high-quality, reproducible 13C NMR data, thereby ensuring scientific integrity in research and development involving this important heterocyclic amine.

References

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing.

-

ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. [Download Scientific Diagram]. Retrieved January 6, 2026, from [Link]

-

American Chemical Society. (n.d.). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. Retrieved January 6, 2026, from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of pyrroles. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR Spectra of Pyrroles 1 and 4*. [Download Table]. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (in ppm) for pyrroles 3a-c and 8a-c. Retrieved January 6, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Ethylamine hydrochloride. Retrieved January 6, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved January 6, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr. Retrieved January 6, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 6, 2026, from [Link]

-

Rossini, A. J., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Ethylamine hydrochloride - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved January 6, 2026, from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Attached Nitrogen Test by 13 C– 14 N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved January 6, 2026, from [Link]

-

Rototec-Spintec GmbH. (n.d.). The Appearance of Solvent and Water Signals in 1H- and 13C-NMR Spectra. TECH NOTE: 22-004. Retrieved January 6, 2026, from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved January 6, 2026, from [Link]

-

Deev, S. L., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28031-28051. [Link]

-

Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(12), 2116-2123. [Link]

-

ResearchGate. (n.d.). Comparison of δ values of IL protons in D2O and DMSO-d6 at 400 MHz and 25 °C. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). Deuterated DMSO. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025, July 21). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved January 6, 2026, from [Link]

-

Chemical Science Teaching. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching| [Video]. YouTube. Retrieved January 6, 2026, from [Link]

- Eliel, E. L., et al. (1979). Carbon‐13 NMR spectra of saturated heterocycles: VIII—tetrahydrofurans and 1,3‐dioxolanes. Magnetic Resonance in Chemistry, 12(8), 461-466.

-

NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved January 6, 2026, from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved January 6, 2026, from [Link]

-

University of Oxford. (n.d.). Proton nuclear magnetic resonance. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

- Pavia, D. L., et al. (2023). Introduction to Spectroscopy. Cengage Learning.

-

Pharmaffiliates. (n.d.). CAS No : 29709-35-1 | Product Name : 2-(1H-Pyrrol-1-yl)ethanamine. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Calculated and predicted ¹³C NMR chemical shifts for 2. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-pyrrol-1-yl)ethan-1-amine. Retrieved January 6, 2026, from [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved January 6, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 6. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ethylamine hydrochloride | C2H7N.ClH | CID 11198 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Spectrometry of 2-(1H-pyrrol-2-yl)ethanamine Hydrochloride

Executive Summary

This technical guide provides a comprehensive framework for the analysis of 2-(1H-pyrrol-2-yl)ethanamine hydrochloride using mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations of the principles governing instrumental choices and the interpretation of mass spectral data. We will explore the critical aspects of sample preparation for a hydrochloride salt, detail an optimized methodology using Electrospray Ionization (ESI), and elucidate the predictable fragmentation pathways observed in tandem mass spectrometry (MS/MS). The guide culminates in a mechanistic interpretation of the fragmentation data, providing a robust, self-validating system for the confident identification and characterization of this important heterocyclic amine.

Introduction: The Analytical Imperative

2-(1H-pyrrol-2-yl)ethanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrrole ring and a primary ethylamine side chain, makes it a precursor for a variety of more complex molecules with potential biological activity. Accurate and unambiguous characterization of this compound and its derivatives is paramount for ensuring the integrity of synthetic pathways and the purity of final products.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide addresses the specific challenges and considerations for analyzing the compound in its common hydrochloride salt form, providing a clear path from sample preparation to confident spectral interpretation.

Foundational Principles: Physicochemical Properties and MS Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's chemical nature.

-

Chemical Structure: 2-(1H-pyrrol-2-yl)ethanamine

-

Molecular Formula: C₆H₁₀N₂

-

Monoisotopic Mass: 110.0844 g/mol

Key Structural Features & Their Implications for MS:

-

Primary Amine (-NH₂): This functional group is a primary site for protonation. Its basic nature makes it highly suitable for positive-mode Electrospray Ionization (ESI+), where it will readily accept a proton ([M+H]⁺) in the ESI plume.

-

Pyrrole Ring: A five-membered aromatic heterocycle. While the ring itself is relatively stable, its fragmentation patterns and influence on side-chain cleavage are important for structural confirmation.[1][2]

-

Hydrochloride Salt Form: The analyte is supplied as a salt (R-NH₃⁺ Cl⁻). In the solution phase required for ESI, this salt dissociates. The analysis will be performed on the protonated free base. It is crucial to manage the concentration of the chloride counter-ion, as high salt concentrations can lead to signal suppression or the formation of unwanted adducts.[3][4]

Based on these features, the logical strategy is to employ ESI in positive ion mode (ESI+) coupled with tandem mass spectrometry (MS/MS) for structural elucidation via Collision-Induced Dissociation (CID).

Experimental Methodology: A Validated Workflow

This section details a robust, step-by-step protocol for the analysis of this compound. The causality behind each step is explained to ensure adaptability and troubleshooting.

Sample Preparation Protocol

The primary goal of sample preparation is to introduce the analyte into the ESI source in a suitable solvent system at an appropriate concentration, free from interfering contaminants.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a 50:50 (v/v) solution of HPLC-grade methanol and deionized water. This creates a stock solution of approximately 1 mg/mL.

-

Rationale: A methanol/water mixture is a common and effective solvent for ESI, promoting efficient desolvation and ionization.

-

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same 50:50 methanol/water solvent to achieve a final working concentration of 1-10 µg/mL.

-

Final Additive (Optional but Recommended): Add formic acid to the final working solution to a final concentration of 0.1% (v/v).

-

Rationale: The addition of a small amount of acid ensures the analyte remains fully protonated in solution, which can enhance the signal intensity of the [M+H]⁺ ion in positive mode ESI.

-

-

Filtration: Filter the final solution through a 0.22 µm syringe filter before introduction into the instrument.

-